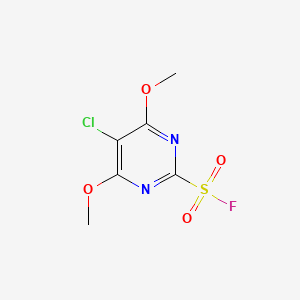

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

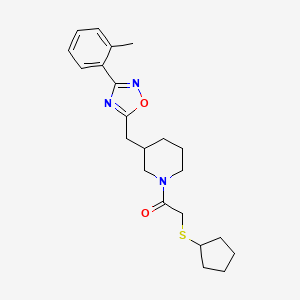

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2089255-25-2 . It has a molecular weight of 256.64 and is typically in powder form . The IUPAC name for this compound is 5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride .

Molecular Structure Analysis

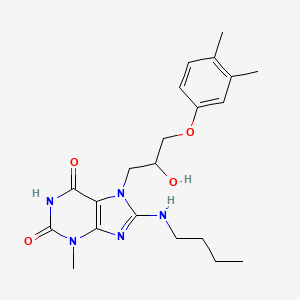

The InChI code for 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is 1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride is a powder . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Radiopharmaceutical Development

Sulfonyl fluorides, including derivatives similar to 5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride, have been explored for their potential in radiopharmaceutical development. These compounds offer a promising route for nucleophilic incorporation of fluorine-18 ([^(18)F]F^-), advantageous in developing radiolabeled biomarkers for Positron Emission Tomography (PET) chemistry. Their preparation in water at room temperature and their ability to label complex biological pharmacophores efficiently highlight their significance in the field (Inkster et al., 2012).

Fluoride Ion Sensing

The sensing mechanism for fluoride ions using 2-ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded supramolecular assemblies has been studied, demonstrating how these compounds can act as selective sensors. This research could pave the way for developing new materials capable of detecting fluoride ions in various environmental and biological contexts, showcasing the versatility of pyrimidine derivatives in sensing applications (Chen et al., 2013).

Fluoride-mediated Synthesis

Research into fluoride-mediated nucleophilic substitution reactions has utilized similar pyrimidine derivatives, showcasing their role in synthesizing alkyl amino and ether pyrazoles. These reactions proceed under mild conditions, offering moderate to high yields and demonstrating the pyrimidine derivatives' utility in creating structurally diverse compounds (Shavnya et al., 2005).

Water Analysis

Lewis acidic organostiboranes containing pyrimidine derivatives have been developed for the fluorescence turn-on sensing of fluoride in drinking water at ppm concentrations. This application underscores the importance of such compounds in environmental monitoring, particularly for ensuring safe drinking water standards (Hirai & Gabbaï, 2014).

Nucleophilic Substitution Acceleration

The use of sulfinates has been shown to significantly enhance the rate of substitution in reactions involving 2-chloro-4,6-dimethoxypyrimidine, with derivatives acting as intermediates for potent herbicides. This research highlights the chemical's role in agricultural chemistry, offering efficient pathways to new herbicidal compounds (Bessard & Crettaz, 2000).

properties

IUPAC Name |

5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O4S/c1-13-4-3(7)5(14-2)10-6(9-4)15(8,11)12/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKUPIQHGNOLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)S(=O)(=O)F)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2649502.png)

![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)

![N'-(3-Methylsulfanylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2649504.png)

![5-(4-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2649506.png)

![[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2649513.png)